3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and a methyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Naphthalene Moiety: The naphthalene-1-carbonyl group is introduced through an acylation reaction, often using naphthalene-1-carbonyl chloride and a suitable base.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and naphthalene moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine: Lacks the methyl group, which may affect its biological activity and binding affinity.
3-methyl-1-(benzoyl)-1H-1,2,4-triazol-5-amine: Contains a benzoyl group instead of a naphthalene moiety, which can influence its chemical properties and applications.
Uniqueness
3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine is unique due to the combination of its triazole ring, naphthalene moiety, and methyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-amino-3-methyl-1,2,4-triazol-1-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-16-14(15)18(17-9)13(19)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCPTVLVBVVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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